molecular formula C7H6F3NO2 B8550529 1-(2-Methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone

1-(2-Methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone

Cat. No. B8550529
M. Wt: 193.12 g/mol
InChI Key: XLKLARJPKAZULE-UHFFFAOYSA-N
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Patent
US08785436B2

Procedure details

Under an atmosphere of nitrogen, a solution of methylmagnesium bromide (3M in diethylether; 0.63 ml, 1.89 mmol) was cooled to 0° C. A solution of 2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide (300 mg, 1.26 mmol) in diethylether (3 ml) was added dropwise. The reaction mixture was left to warm to room temperature and stirring was continued for 15 minutes. For the workup, the reaction mixture was cooled to 0° C. and quenched with hydrochloric acid (1N, 3 ml). After 5 minutes of stirring, the mixture was extracted with diethylether. The organic layer was dried over sodium sulphate, then evaporated. The crude product was purified by chromatography on silica gel using a 4:1-mixture of cyclohexane and ethyl acetate as the eluent. The 1-(2-methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone (155 mg, 64% yield) was obtained as a colorless liquid.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.CON(C)[C:7]([C:9]1[N:10]=[C:11]([CH3:18])[O:12][C:13]=1[C:14]([F:17])([F:16])[F:15])=[O:8]>C(OCC)C>[CH3:18][C:11]1[O:12][C:13]([C:14]([F:15])([F:16])[F:17])=[C:9]([C:7](=[O:8])[CH3:1])[N:10]=1

Inputs

Step One
Name
Quantity
0.63 mL
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide
Quantity
300 mg
Type
reactant
Smiles
CON(C(=O)C=1N=C(OC1C(F)(F)F)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
For the workup, the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with hydrochloric acid (1N, 3 ml)
STIRRING
Type
STIRRING
Details
After 5 minutes of stirring
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel using a 4

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1OC(=C(N1)C(C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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